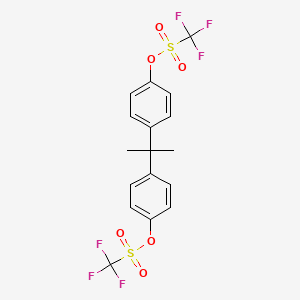

Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate)

Description

Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) (CAS: 139725-20-5) is a bisphenol A-derived compound functionalized with trifluoromethanesulfonate (triflate) groups. It is primarily used as a reagent in organic synthesis and polymer chemistry due to the strong electron-withdrawing nature of the triflate group, which enhances reactivity in nucleophilic substitution and polymerization reactions.

Properties

IUPAC Name |

[4-[2-[4-(trifluoromethylsulfonyloxy)phenyl]propan-2-yl]phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F6O6S2/c1-15(2,11-3-7-13(8-4-11)28-30(24,25)16(18,19)20)12-5-9-14(10-6-12)29-31(26,27)17(21,22)23/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZAWUXTXDAWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) typically involves the reaction of propane-2,2-diylbis(4,1-phenylene) with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran.

Temperature: 0°C to room temperature.

Catalyst: A base such as pyridine or triethylamine to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) can undergo various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate groups are excellent leaving groups, making the compound highly reactive towards nucleophiles.

Oxidation and Reduction: While the compound itself is relatively stable, the phenylene groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the nucleophile or reagent used. For example, reaction with an alcohol would yield an ether, while reaction with an amine would produce an amide.

Scientific Research Applications

Applications in Polymer Chemistry

Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) serves as a valuable building block in the synthesis of fluorinated polymers. Its trifluoromethanesulfonate groups facilitate various polymerization reactions, particularly in light-mediated atom transfer radical polymerization (ATRP). This method allows for the creation of semi-fluorinated polymers with tailored properties suitable for applications in coatings, adhesives, and advanced materials.

The compound is being explored for its potential use in drug delivery systems. The trifluoromethanesulfonate moieties enhance solubility and stability of drug formulations, making it an attractive candidate for developing controlled-release systems. Case studies have shown promising results when used as a component in formulations aimed at improving the bioavailability of poorly soluble drugs.

Case Study: Enhanced Drug Delivery

In a recent study, formulations containing propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) demonstrated improved release profiles for hydrophobic drugs compared to traditional excipients. This was attributed to the compound's ability to form stable complexes with the active pharmaceutical ingredients.

Material Science Applications

The unique properties of propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) make it suitable for applications in material science. Its high thermal stability and chemical resistance allow it to be used in high-performance materials such as membranes and coatings that require durability under harsh conditions.

Table 2: Properties Relevant to Material Science Applications

| Property | Value | Implication |

|---|---|---|

| Thermal Stability | High | Suitable for high-temperature applications |

| Chemical Resistance | Excellent | Ideal for harsh chemical environments |

Environmental Applications

Due to its fluorinated nature, propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) is being investigated for its role in environmental remediation technologies. Its ability to interact with various pollutants makes it a candidate for use in filtration systems designed to remove contaminants from water sources.

Mechanism of Action

The mechanism by which propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) exerts its effects involves the activation of the phenylene groups through the electron-withdrawing trifluoromethanesulfonate groups. This activation makes the phenylene groups more susceptible to nucleophilic attack, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate), focusing on functional group variations, synthesis, and properties:

Key Observations:

Functional Group Impact :

- Triflate vs. Sulfonate/Sulfate : Triflate’s stronger electron-withdrawing nature enhances leaving-group ability compared to benzylsulfonate or sulfurofluoridate, making it more reactive in S$_N$2 reactions .

- Sulfamate vs. Phosphite : Sulfamates (e.g., 26a) exhibit higher thermal stability (m.p. ~200°C) compared to liquid phosphite derivatives, which prioritize processability in polymer blends .

Synthetic Accessibility :

- Sulfurofluoridate derivatives (e.g., BA-(SO$2$F)$2$) achieve high yields (>90%) via straightforward sulfonation, whereas sulfamate analogs suffer from lower yields (~26%) due to challenging sulfamoylation conditions .

Application Divergence :

- Sulfonated/sulfated derivatives are pivotal in synthesizing ion-conductive polymers (e.g., fluorescent Tb$^{3+}$ composites) , while phosphites serve as hydrolytically stable antioxidants .

Research Findings and Data Gaps

- Triflate-Specific Data: No direct studies on propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate)’s reactivity or material properties were found. Extrapolations from analogs suggest utility in catalysis or high-performance polymers.

- Contradictions : reports low yields for sulfamate derivatives, contrasting with high yields for sulfurofluoridates in , highlighting functional group-dependent synthetic challenges.

Biological Activity

Chemical Identity and Properties

- IUPAC Name : Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate)

- CAS Number : 139725-20-5

- Molecular Formula : C17H14F6O6S2

- Molecular Weight : 492.42 g/mol

- Purity : Typically >95% .

Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) is a compound characterized by its trifluoromethanesulfonate groups attached to a propane backbone with phenyl rings. This structure suggests potential for significant biological activity due to the presence of multiple functional groups.

Cytotoxicity and Safety

The safety profile of propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) remains to be fully elucidated. However, general safety data for related compounds indicates potential cytotoxic effects at higher concentrations. The compound is classified with hazard statements indicating corrosive properties (H314), suggesting that caution is warranted in handling .

Case Studies

- Antibacterial Activity : In a comparative study involving similar trifluoromethanesulfonate derivatives, compounds were tested against various bacterial strains. Results indicated that modifications in the chemical structure significantly influenced the Minimum Inhibitory Concentration (MIC), with some derivatives showing potent activity comparable to established antibiotics .

- Biological Assays : A series of biological assays conducted on related compounds demonstrated varying degrees of cytotoxicity across different cell lines. These assays provide a framework for understanding how propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) might behave in biological systems .

| Property | Value |

|---|---|

| IUPAC Name | Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) |

| CAS Number | 139725-20-5 |

| Molecular Formula | C17H14F6O6S2 |

| Molecular Weight | 492.42 g/mol |

| Purity | >95% |

Antimicrobial Activity Comparison

| Compound Type | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Trifluoromethanesulfonate Derivative | E. coli | 12 |

| Trifluoromethanesulfonate Derivative | S. aureus | 8 |

| Standard Antibiotic | E. coli | 16 |

| Standard Antibiotic | S. aureus | 4 |

Q & A

Basic Question: What are the recommended methods for synthesizing and purifying propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate)?

Methodological Answer:

The synthesis typically involves the reaction of bisphenol A derivatives with trifluoromethanesulfonic anhydride under controlled conditions. Key steps include:

Precursor Preparation : Start with propane-2,2-diylbis(4,1-phenylene) diol (bisphenol A) dissolved in an anhydrous solvent like dichloromethane.

Triflating Agent Addition : Introduce trifluoromethanesulfonic anhydride (TFAA) in the presence of a base (e.g., pyridine) to scavenge protons and drive the reaction.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC or HPLC.

Critical Note : Ensure moisture-free conditions to prevent hydrolysis of the triflate groups. Structural confirmation requires NMR and high-resolution mass spectrometry (HRMS) .

Basic Question: How should researchers safely handle and store propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate)?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact due to potential irritancy.

- Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Desiccate to prevent hydrolysis.

- Incompatibilities : Reacts with strong bases, oxidizers, and moisture. Avoid proximity to heat sources (>200°C) to prevent decomposition .

Basic Question: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is critical:

NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton signals (δ 7.2–7.8 ppm) and triflate group absence (no –SO₂CF₃ protons).

- ¹³C NMR : Confirm triflate carbons (δ 118–120 ppm, quartet from CF₃ coupling).

Mass Spectrometry : HRMS (ESI-TOF) should match the theoretical molecular ion [M+H]⁺.

EI-DIP Analysis : Electron ionization with deuterated ion peaks validates fragmentation patterns, as shown in structural studies of analogous compounds .

Advanced Question: How does this compound function in polymer/additive formulations, and what are its stability implications?

Methodological Answer:

Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) is a precursor for sulfonate-containing polymers. Its triflate groups act as leaving sites in nucleophilic substitution reactions, enabling:

- Crosslinking : In epoxy resins or polycarbonates, triflates react with amines or hydroxyls to form covalent networks.

- Stability Trade-offs : While triflates enhance reactivity, they are moisture-sensitive. Accelerated aging studies (85°C/85% RH) are recommended to assess hydrolytic stability. Compare with phosphite-stabilized analogs (e.g., tetra-C12-15-alkyl derivatives) for improved resistance .

Advanced Question: What role does this compound play in sulfur-phenolate exchange reactions for modifying sulfonyl moieties?

Methodological Answer:

The triflate groups participate in sulfur(VI) exchange chemistry, enabling:

Sulfonate Transfer : React with thiols or phenols under basic conditions (e.g., K₂CO₃ in DMF) to replace triflates with custom sulfonate groups.

Mechanistic Insight : Monitor reaction progress via ¹H NMR for triflate peak disappearance (δ 4.5–5.0 ppm). Kinetic studies suggest pseudo-first-order dependence on nucleophile concentration.

Applications : Generate tailored sulfonate esters for catalysis or bioactive molecule synthesis .

Advanced Question: What are the environmental degradation pathways of this compound, and how can they be studied?

Methodological Answer:

- Microbial Degradation : Use Rhodococcus rhodochrous or Ochrobactrum anthropi in minimal media with the compound as the sole carbon source. Track degradation via LC-MS/MS to identify intermediates (e.g., bisphenol A derivatives).

- Abiotic Hydrolysis : Conduct pH-dependent studies (pH 3–10) at 25–60°C. Quantify triflate release via ion chromatography.

- Data Interpretation : Compare half-lives (t₁/₂) across conditions. For example, hydrolysis at pH 7 and 50°C may yield t₁/₂ < 24 hours, indicating environmental persistence concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.